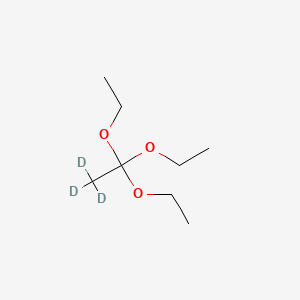

正乙酸三乙酯-d3

描述

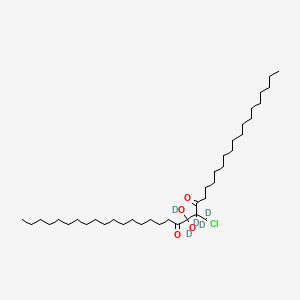

Triethyl Orthoacetate-d3 is an organic compound with the formula CH3C(OC2H5)3 . It is the ethyl orthoester of acetic acid and is a colorless oily liquid . It is used in organic synthesis for acetylation and is also used in the Johnson-Claisen rearrangement .

Synthesis Analysis

Orthoesters were first synthesized via nucleophilic the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . Triethyl orthoacetate can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications .Molecular Structure Analysis

The molecular formula of Triethyl Orthoacetate-d3 is C8H18O3 . Its average mass is 162.227 Da and its monoisotopic mass is 162.125595 Da .Chemical Reactions Analysis

Triethyl Orthoacetate-d3 is a valuable and efficient substrate to perform various classes of two-component and multi-component organic reactions . It is used in the Johnson-Claisen rearrangement and has been studied in detail for three-component reactions with benzylamines, 3-amino-1,2,4-triazole, and diamines .Physical And Chemical Properties Analysis

Triethyl Orthoacetate-d3 is a colorless oily liquid with a density of 0.885 g/mL . It has a boiling point of 142 °C . The compound is the ethyl orthoester of acetic acid .科学研究应用

Organic Synthesis

Triethyl Orthoacetate-d3: is widely used as a substrate in organic synthesis. It serves as a versatile reagent in various classes of two-component and multi-component reactions . Its utility in reaction media is particularly notable, where it can be used under solvent-free conditions, aligning with green chemistry principles due to the absence of volatile toxic solvents . Additionally, it’s employed in aqueous media and organic solvents, showcasing its adaptability across different reaction environments .

Catalyst Development

In the field of catalysis, Triethyl Orthoacetate-d3 contributes to the synthesis of ordered mesoporous carbons . These materials are crucial for catalytic applications due to their high surface area and tunable pore structures, which enhance reaction rates and selectivity.

Multicomponent Reactions

This compound is integral to one-pot reactions involving amines, where it acts as an efficient reagent for carrying out two-, three-, or four-component organic reactions . This simplifies the synthesis process by combining multiple steps into one, saving time and resources.

Green Chemistry

The use of Triethyl Orthoacetate-d3 in solvent-free reactions supports the objectives of green chemistry. It reduces the environmental impact by eliminating the need for harmful solvents, thus providing a safer and more sustainable approach to chemical synthesis .

Reaction Medium Exploration

Researchers utilize Triethyl Orthoacetate-d3 to explore various reaction media. Its performance in different settings, such as water and organic solvents, is studied to optimize reaction conditions and outcomes .

Synthetic Method Development

The compound’s role extends to the development of new synthetic methods. Chemists leverage its reactivity to attain novel approaches for utilizing alkyl orthoesters in diverse organic synthetic methods .

作用机制

Target of Action

Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.

Mode of Action

Triethyl Orthoacetate-d3 is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.

Biochemical Pathways

The biochemical pathways affected by Triethyl Orthoacetate-d3 are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .

Pharmacokinetics

It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.

Result of Action

The molecular and cellular effects of Triethyl Orthoacetate-d3’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .

Action Environment

The action of Triethyl Orthoacetate-d3 can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .

安全和危害

属性

IUPAC Name |

1,1,1-trideuterio-2,2,2-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXKKFRNOPRDW-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858521 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97419-13-1 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)

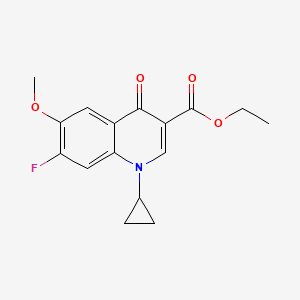

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

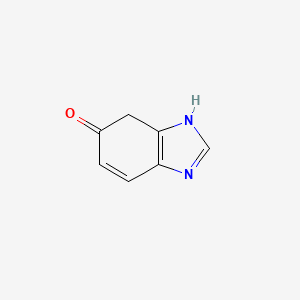

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)